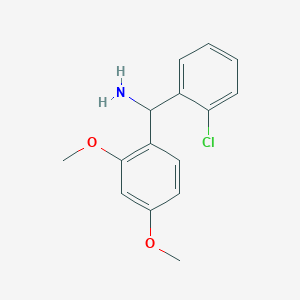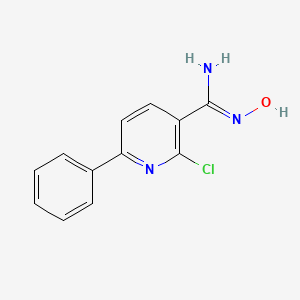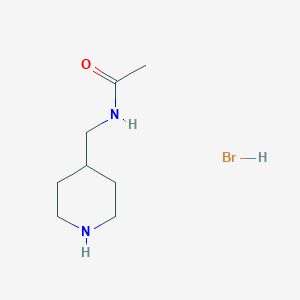
(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanamine
Overview
Description
“(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanamine” is a chemical compound with the CAS Number: 1020955-40-1 . It has a molecular weight of 277.75 . This compound is also known as 2C-C, and it belongs to the phenethylamine chemical class.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16ClNO2/c1-18-10-7-8-12(14(9-10)19-2)15(17)11-5-3-4-6-13(11)16/h3-9,15H,17H2,1-2H3 . This indicates the molecular structure of the compound.Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis Techniques : Research has led to the development of efficient synthesis techniques for related compounds, such as the production of 4-(2-chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine-9-14C from acetyl-1-14C chloride (J. Hicks et al., 1984).
Compound Isolation and Identification : Studies have isolated and identified metabolites like chlorphenoxamine and its derivatives in human urine, expanding understanding of metabolic processes (S. Goenechea et al., 1987).
Characterization of Novel Compounds : The synthesis and characterization of novel compounds, such as a series of 5-substituted 3-(4-chlorophenyl)-2,4-dithio-1,3,5-triazines containing chalcone moieties, have been documented, demonstrating the compound's versatility in creating new chemical entities (D. Tayade & Siddharth A. Waghmare, 2016).
Analytical and Environmental Applications
Analytical Methods Development : Research has focused on developing analytical methods for determining priority phenolic compounds, like 2-chlorophenol and 2,4-dimethylphenol, in environmental samples such as soil (M. Alonso et al., 1998).
Environmental Toxicity and Biodegradability : Studies have evaluated the anaerobic biodegradability and toxicity of compounds like 2-chlorophenol and 2,4-dimethylphenol under methanogenic conditions, contributing to environmental risk assessments (O. A. O'connor & L. Young, 1989).
Medicinal Chemistry and Pharmacology
Novel Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, including N-(2-chlorobenzylidene)(pyridin-3-yl)methanamine, have been synthesized and evaluated for their anticonvulsant activity, indicating potential therapeutic applications (S. Pandey & R. Srivastava, 2011).
Cancer Inhibitor Potential : A study on (3-(2-Chlorophenyl)-5-Tosyl-1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a-yl)Methanamine has explored its potential as a new cancer inhibitor through molecular docking studies, highlighting its potential in medicinal chemistry (R. Kamaraj et al., 2021).
Industrial and Material Science
- Corrosion Protection : Research on organic inhibitors for corrosion protection in the phosphate fertilizer industry has included compounds like 1-(2-chlorophenyl)methanamine, assessing their effectiveness in inhibiting corrosion in acidic media (R. Singh & R. Kumar, 2014).
properties
IUPAC Name |
(2-chlorophenyl)-(2,4-dimethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-18-10-7-8-12(14(9-10)19-2)15(17)11-5-3-4-6-13(11)16/h3-9,15H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCHLYKUKUWNDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=CC=CC=C2Cl)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2-Chloro-6-fluorobenzyl)oxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde](/img/structure/B1420177.png)
![4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1420178.png)

![benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1420180.png)


![5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1420185.png)


![3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1420189.png)

![2,7-Dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1420191.png)
![[2-(4-Chlorophenyl)indolizin-3-yl]methanamine](/img/structure/B1420193.png)